molecular formula C18H19ClN2O4S B2765351 5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide CAS No. 922008-07-9

5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide

Cat. No.: B2765351
CAS No.: 922008-07-9
M. Wt: 394.87
InChI Key: LBYBHSRTCFBJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibitors

Research into [1,4]oxazepine-based primary sulfonamides has demonstrated their effectiveness as inhibitors of human carbonic anhydrases, which are therapeutically relevant. The unique structural features of these compounds, particularly their primary sulfonamide group, facilitate the construction of the [1,4]oxazepine ring and enable their function as enzyme prosthetic zinc-binding groups (A. Sapegin et al., 2018).

Synthesis of Key Intermediates

The synthesis of 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, a key intermediate for pharmaceutical compounds like tolvaptan, from 5-chloro-2-nitrobenzoic acid has been reported. This synthesis process involves reduction, esterification, sulfonylation, N-alkylation, and Dieckmann condensation, highlighting the compound's role in the development of significant medical treatments (Z. Can, 2012).

Antimicrobial and Antifungal Activities

A study on new benzene sulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety revealed that these compounds exhibit significant in vitro anti-HIV and antifungal activities. The research demonstrates the potential of sulfonamide derivatives in developing treatments for infectious diseases (M. Zareef et al., 2007).

Anticancer and Antimicrobial Agents

N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative effects. These compounds, particularly those with thiazoles and imidazo[2,1-b]thiazole moieties, showed potent activity against lung and liver cancer cell lines, as well as significant antimicrobial properties, showcasing the versatility of sulfonamide derivatives in therapeutic applications (Shimaa M. Abd El-Gilil, 2019).

Properties

IUPAC Name

5-chloro-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-3-21-8-9-25-16-7-6-14(11-15(16)18(21)22)20-26(23,24)17-10-13(19)5-4-12(17)2/h4-7,10-11,20H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYBHSRTCFBJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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